molecular formula C12H26Cl2N2 B1398373 1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride CAS No. 105903-66-0

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride

Cat. No. B1398373
CAS RN: 105903-66-0
M. Wt: 269.25 g/mol
InChI Key: NXCDSHVXOZHKHQ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .


Physical And Chemical Properties Analysis

The molecular formula of piperidine is (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives, including 1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride, are crucial in the pharmaceutical industry. They serve as key building blocks in the synthesis of a wide range of drugs due to their versatile chemical structure that allows for various substitutions and modifications. This compound can be used to create molecules with potential pharmacological activities, such as antihypertensive, antimicrobial, and anticonvulsant properties .

Targeted Protein Degradation

This compound is valuable in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation. The piperidine derivative serves as a semi-flexible linker that connects the protein-binding ligand to the E3 ubiquitin ligase, facilitating the targeted protein’s degradation .

Anticancer Applications

Piperidine derivatives are being explored for their anticancer properties. They have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo. The compound’s ability to be modified allows for the design of molecules that can interact with specific cancer cell targets .

Antiviral and Antimicrobial Research

The structural flexibility of piperidine derivatives makes them suitable candidates for antiviral and antimicrobial drug development. They can be engineered to interfere with the life cycle of viruses and bacteria, potentially leading to new treatments for infectious diseases .

Neurological Disorders

Compounds with a piperidine moiety have shown promise in treating neurological disorders. They can be designed to modulate neurotransmitter activity, which is crucial in conditions like Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments .

Analgesic and Anti-inflammatory Agents

The analgesic and anti-inflammatory properties of piperidine derivatives make them potential candidates for pain management and inflammatory conditions. By targeting specific pathways in the body, they can provide relief without the side effects associated with traditional painkillers .

Antioxidant Properties

Piperidine derivatives can also act as antioxidants. They have the potential to scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases and aging .

Gene Therapy Applications

Recent advances have shown that lipid nanoparticles containing piperidine derivatives can be used for gene editing in lung epithelium. This opens up possibilities for treating congenital lung diseases through gene therapy .

Safety and Hazards

Piperidine derivatives should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCDSHVXOZHKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride
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1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride

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